molecular formula C24H22N4O4 B3388819 3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid CAS No. 893725-89-8

3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

Cat. No.: B3388819
CAS No.: 893725-89-8
M. Wt: 430.5 g/mol
InChI Key: ZCYUXYDYUYVRJM-UHFFFAOYSA-N
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Description

3-({1,3-Dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid is a complex organic compound belonging to the imidazo[4,5-b]pyridine class. This compound features a pyridine ring fused to an imidazole ring, with additional benzyl groups and a carboxylic acid moiety. Its intricate structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[4,5-b]pyridine core This can be achieved through the reaction of appropriate precursors such as benzylamine and pyridine derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the imidazole ring or the benzyl groups to yield different functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyridine or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or halides (Cl⁻, Br⁻) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Reduced imidazole derivatives and benzyl alcohols.

  • Substitution: Substituted pyridine and imidazole derivatives.

Scientific Research Applications

This compound has garnered interest in various scientific research fields due to its unique structure and potential biological activity. Some of its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the presence of both benzyl groups and a carboxylic acid moiety. Similar compounds include other imidazo[4,5-b]pyridine derivatives, which may lack one or more of these functional groups. The presence of these groups can significantly influence the compound's chemical reactivity and biological activity.

Comparison with Similar Compounds

  • Imidazo[4,5-b]pyridine

  • 1,3-Dibenzyl-2-oxoimidazo[4,5-b]pyridine

  • 3-(Carbamoyl)propanoic acid derivatives

Properties

IUPAC Name

4-[(1,3-dibenzyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c29-21(13-14-22(30)31)25-20-12-11-19-23(26-20)28(16-18-9-5-2-6-10-18)24(32)27(19)15-17-7-3-1-4-8-17/h1-12H,13-16H2,(H,30,31)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYUXYDYUYVRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(N=C(C=C3)NC(=O)CCC(=O)O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 2
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 4
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Reactant of Route 6
3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid

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